molecular formula C14H16N2O3S B2735962 3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide CAS No. 873672-14-1

3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B2735962
CAS No.: 873672-14-1
M. Wt: 292.35
InChI Key: ZJXKQTAYEBLZRC-UHFFFAOYSA-N
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Description

3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group, a methoxy group, and a pyridin-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethyl-4-methoxybenzenesulfonyl chloride and 2-aminopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-ethyl-4-methoxybenzenesulfonyl chloride is reacted with 2-aminopyridine in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or ethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The compound’s ability to bind to specific receptors or enzymes is influenced by its unique structural features.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide
  • 2-(pyridin-2-yl)pyrimidine derivatives

Comparison

3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide is unique due to the presence of both an ethyl and a methoxy group on the benzene ring, along with a pyridin-2-yl group. This combination of substituents imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the methoxy group can enhance the compound’s solubility and reactivity, while the pyridin-2-yl group can influence its binding affinity to specific molecular targets.

Properties

IUPAC Name

3-ethyl-4-methoxy-N-pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-11-10-12(7-8-13(11)19-2)20(17,18)16-14-6-4-5-9-15-14/h4-10H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXKQTAYEBLZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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